

Adrixetinib in Preclinical Models: A Comparative Analysis Against Other AXL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinase AXL has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. A growing number of small molecule inhibitors are being investigated to block the AXL signaling pathway. This guide provides a comparative overview of **Adrixetinib** (Q702) against other notable AXL inhibitors—Bemcentinib (R428), XL092, and UNC2025—based on available preclinical data.

At a Glance: Comparative Inhibitory Activity

Adrixetinib is a selective triple inhibitor of AXL, MER, and CSF1R.[1][2][3] This multi-targeted approach not only directly inhibits tumor cell growth but also modulates the tumor microenvironment by targeting key immune-suppressive cells.[4] In comparison, other inhibitors exhibit different selectivity profiles. Bemcentinib is a selective AXL inhibitor,[5][6] XL092 is a multi-kinase inhibitor targeting MET, VEGFR2, AXL, and MER,[7][8][9] and UNC2025 is a potent dual inhibitor of MER and FLT3 with activity against AXL.[10][11][12][13][14]

The following table summarizes the in vitro inhibitory potency (IC50) of these compounds against their primary targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.



Inhibitor	Target(s)	AXL IC50 (nM)	Other Key Target IC50 (nM)	Source(s)
Adrixetinib (Q702)	AXL, MER, CSF1R	0.3	MER: 0.8, CSF1R: 8.7	[4]
Bemcentinib (R428)	AXL	14	>50-100 fold selective vs. MER/TYRO3	[5][6][15][16][17]
XL092	MET, VEGFR2, AXL, MER	3.4 - 5.8	MET: 3.0-15, VEGFR2: 1.6, MER: 0.6-7.2	[7][18]
UNC2025	MER, FLT3, AXL	1.65 - 122	MER: 0.46-0.74, FLT3: 0.35-0.8	[10][11][12][13]

In Vivo Preclinical Efficacy

The antitumor activity of these AXL inhibitors has been evaluated in various preclinical cancer models.

Adrixetinib (Q702) has demonstrated significant anti-tumor activities by enhancing chemosensitivity and immune response in various tumor models.[19] Preclinical studies have shown that **Adrixetinib** can induce tumor regression by altering the immunosuppressive tumor microenvironment.[4] Specifically, it has been shown to reduce M2 macrophages and myeloid-derived suppressor cells (MDSCs) while inducing M1 macrophages and cytotoxic CD8+ T cells. [4]

Bemcentinib (R428) has been shown to retard cancer cell migration and invasion.[6] In preclinical models of metastatic breast cancer, Bemcentinib blocked tumor spread and prolonged survival.[6][17] It has also shown synergistic anti-tumor activity when combined with docetaxel in non-small cell lung cancer (NSCLC) models.[20]

XL092 demonstrated dose-dependent tumor growth inhibition in various murine xenograft models, including NCI-H441, Hs 746T, SNU-5, and MDA-MB-231 cell lines.[7] The combination



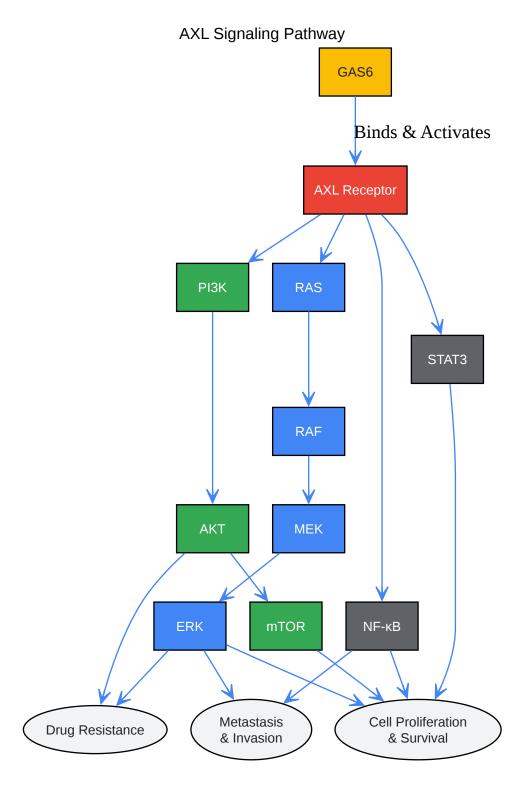
of XL092 with immune checkpoint inhibitors resulted in enhanced tumor growth inhibition.[7] [21]

UNC2025 has shown therapeutic efficacy in preclinical models of acute leukemia.[10][22][23] [24][25][26] In xenograft models, it mediated a dose-dependent reduction in tumor burden and increased median survival.[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the AXL signaling pathway and the experimental workflows used to evaluate their efficacy.





Click to download full resolution via product page

Caption: AXL receptor activation by its ligand GAS6 triggers multiple downstream signaling pathways.



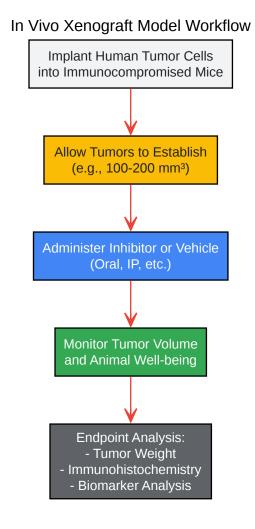
Prepare Reagents: - Recombinant Kinase (AXL) - Kinase Buffer - ATP - Substrate - Test Inhibitor, and ATP Add Detection Reagent (e.g., ADP-Glo, LanthaScreen) Measure Signal (Luminescence/FRET)

Click to download full resolution via product page

Data Analysis: Calculate IC50 Values

Caption: Workflow for determining the in vitro potency (IC50) of AXL inhibitors.





Click to download full resolution via product page

Caption: General workflow for evaluating the in vivo efficacy of AXL inhibitors in xenograft models.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of preclinical findings. Below are summaries of common methodologies used to evaluate AXL inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)



This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.[19][27][28]

 Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase-antibody complex, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Procedure:

- A dilution series of the test inhibitor is prepared.
- The kinase, europium-labeled antibody, and the test inhibitor are incubated together.
- The fluorescent tracer is added to the mixture.
- After a specified incubation period, the FRET signal is measured using a plate reader capable of time-resolved fluorescence.
- The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Studies

Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of a drug's antitumor efficacy in a living organism.[29][30][31][32][33][34][35][36]

 Cell Lines and Animal Models: Various human cancer cell lines with known AXL expression levels (e.g., MDA-MB-231 for breast cancer, A549 for NSCLC) are used.[7][37] These cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NSG mice).[30][31]

• Treatment Protocol:

Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.



- The test inhibitor is administered at various doses and schedules (e.g., once or twice daily oral gavage).[7][20][24] The vehicle used to dissolve the inhibitor is administered to the control group.
- Efficacy Evaluation:
 - Tumor volume is measured regularly (e.g., twice a week) using calipers.
 - Animal body weight and overall health are monitored to assess toxicity.
 - At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess biomarkers of target engagement (e.g., phospho-AXL levels) and pharmacodynamic effects (e.g., apoptosis, proliferation).[7][38]

Conclusion

Adrixetinib presents a unique, multi-targeted approach to AXL inhibition by also targeting MER and CSF1R, which may offer advantages in overcoming resistance and modulating the tumor microenvironment. While direct comparative preclinical studies are limited, the available data suggest that Adrixetinib has potent in vitro activity and promising in vivo efficacy. Further head-to-head preclinical studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and therapeutic potential of Adrixetinib against other AXL inhibitors. The detailed experimental protocols provided in this guide serve as a reference for researchers designing and interpreting such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. Adrixetinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]



- 4. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Bemcentinib (R428, BGB324) | Axl inhibitor | Probechem Biochemicals [probechem.com]
- 16. abmole.com [abmole.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific US [thermofisher.com]



- 28. assets.fishersci.com [assets.fishersci.com]
- 29. xenograft.org [xenograft.org]
- 30. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 31. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice PMC [pmc.ncbi.nlm.nih.gov]
- 32. biocytogen.com [biocytogen.com]
- 33. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research PMC [pmc.ncbi.nlm.nih.gov]
- 34. Preclinical screening methods in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 35. Custom Models for Preclinical Studies [certisoncology.com]
- 36. startresearch.com [startresearch.com]
- 37. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adrixetinib in Preclinical Models: A Comparative Analysis Against Other AXL Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856184#adrixetinib-versus-other-axl-inhibitors-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com